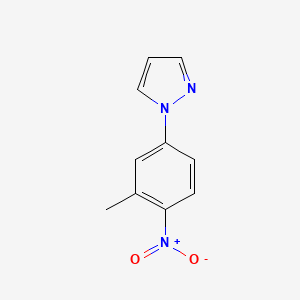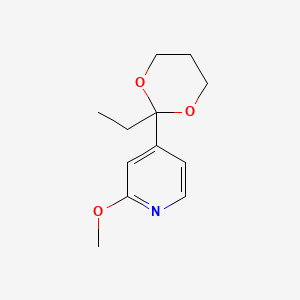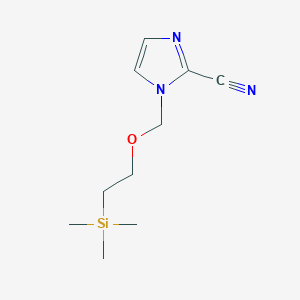
1-(tert-Butyldimethylsilyl)-1H-indole
Descripción general
Descripción
1-(tert-Butyldimethylsilyl)-1H-indole is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indoles are known for their wide-ranging biological activities and are prevalent in various natural and synthetic compounds. The addition of the dimethyl-t-butylsilyl group to the indole structure enhances its stability and reactivity, making it a valuable compound in organic synthesis and research.
Métodos De Preparación
The synthesis of 1-(tert-Butyldimethylsilyl)-1H-indole typically involves the protection of the indole nitrogen with a dimethyl-t-butylsilyl group. This can be achieved through the reaction of indole with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(tert-Butyldimethylsilyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form the corresponding N-oxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Substitution: Electrophilic substitution reactions are common, where the indole ring can be functionalized at different positions using reagents like bromine or iodine under specific conditions.
Deprotection: The dimethyl-t-butylsilyl group can be removed using fluoride sources like tetrabutylammonium fluoride (TBAF) to regenerate the free indole.
Aplicaciones Científicas De Investigación
1-(tert-Butyldimethylsilyl)-1H-indole has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of advanced polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(tert-Butyldimethylsilyl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the dimethyl-t-butylsilyl group can influence its binding affinity and selectivity towards these targets, thereby modulating its biological activity.
Comparación Con Compuestos Similares
1-(tert-Butyldimethylsilyl)-1H-indole can be compared with other indole derivatives such as:
1-(Trimethylsilyl)indole: Similar in structure but with a trimethylsilyl group instead of a dimethyl-t-butylsilyl group. It may exhibit different reactivity and stability.
1-(Triisopropylsilyl)indole: Contains a bulkier triisopropylsilyl group, which can affect its steric properties and reactivity.
1-(Dimethylphenylsilyl)indole: The presence of a phenyl group can influence its electronic properties and reactivity.
The uniqueness of this compound lies in its balance of steric hindrance and electronic effects, making it a versatile compound in various synthetic and research applications.
Propiedades
Número CAS |
40899-73-8 |
|---|---|
Fórmula molecular |
C14H21NSi |
Peso molecular |
231.41 g/mol |
Nombre IUPAC |
tert-butyl-indol-1-yl-dimethylsilane |
InChI |
InChI=1S/C14H21NSi/c1-14(2,3)16(4,5)15-11-10-12-8-6-7-9-13(12)15/h6-11H,1-5H3 |
Clave InChI |
MEOVARDOZULBTL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)N1C=CC2=CC=CC=C21 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-cyclopropyl-5-fluoro-N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]pyrimidin-2-amine](/img/structure/B8621123.png)






![1,4,8,11-Tetraoxadispiro[4.1.4~7~.1~5~]dodecane](/img/structure/B8621148.png)





